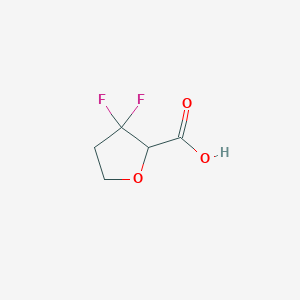
3-Bromo-2,N-dimethyl-benzenesulfonamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,N-dimethyl-benzenesulfonamide (3-Br-DMBS) is a chemical compound that has been investigated for various scientific and research applications. This compound is a white crystalline solid, and is composed of a benzene ring with two methyl substituents and a bromine atom. It is a highly reactive compound, with a melting point of 148-150 °C, and is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and nanomaterials. In organic synthesis, the compound has been used as a reagent in the synthesis of various aromatic compounds. In medicinal chemistry, 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used as a reactant in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. In nanomaterials, 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used as a reactant in the synthesis of nanomaterials for use in drug delivery and medical imaging.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% is not completely understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic substrates and forming covalent bonds. It is also believed that the compound can act as an oxidizing agent, oxidizing certain substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% are not well understood. However, studies have shown that the compound can cause DNA damage in mammalian cells. In addition, studies have also shown that the compound can cause oxidative stress, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% in laboratory experiments include its high reactivity and its ability to form covalent bonds with various substrates. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is highly reactive and can be explosive when exposed to heat or light. In addition, the compound is toxic and can cause DNA damage, so it should be handled with care.
Zukünftige Richtungen
There are many potential future directions for the use of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% in scientific research. For example, the compound could be used in the synthesis of new pharmaceuticals or in the synthesis of nanomaterials for drug delivery or medical imaging. In addition, the compound could be studied further to better understand its biochemical and physiological effects. Finally, the compound could be used as a reagent in the synthesis of various aromatic compounds.
Synthesemethoden
3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-bromo-N,N-dimethylbenzenesulfonamide (2-Br-DMBS) with bromine in the presence of a base. This reaction yields 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% and 2-Br-DMBS as the main products. Other methods include the reaction of 2-Br-DMBS with a Grignard reagent, the reaction of 2-Br-DMBS with an alkyl halide, and the reaction of 2-Br-DMBS with an alkylating agent.
Eigenschaften
IUPAC Name |
3-bromo-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCSVUOLFKFJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)











